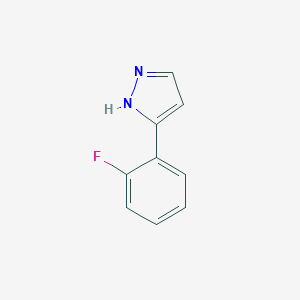

3-(2-Fluorophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNGOFHHOGORBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379189 | |

| Record name | 3-(2-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149739-32-2 | |

| Record name | 3-(2-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(2-Fluorophenyl)-1H-pyrazole derivatives

An In-Depth Technical Guide to the Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole Derivatives

Authored by a Senior Application Scientist

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including applications as anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2][3][4] The strategic introduction of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and membrane permeability, making these derivatives highly sought after in drug development. This guide provides a comprehensive overview of the prevalent synthetic strategies for accessing this valuable heterocyclic core, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field.

Introduction: The Strategic Importance of the 2-Fluorophenyl Moiety

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which serves as a versatile pharmacophore.[4] When substituted at the 3-position with a 2-fluorophenyl group, the resulting molecule gains unique properties. The fluorine atom's high electronegativity and small size can lead to profound changes in the molecule's electronic distribution and conformation. This can modulate pKa, improve ligand-receptor interactions through hydrogen bonding or dipole interactions, and block sites of metabolism, thereby increasing the compound's bioavailability and in-vivo half-life. This guide focuses on the most reliable and adaptable methods for constructing this specific scaffold.

Core Synthetic Strategy: Cyclocondensation of 1,3-Dicarbonyl Equivalents

The most robust and widely adopted method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative.[5][6] This approach, historically known as the Knorr pyrazole synthesis, offers a direct and efficient route to the pyrazole core.[7][8][9] The key to synthesizing the target molecule lies in the preparation of a suitable 1,3-dielectrophilic precursor bearing the 2-fluorophenyl group.

A highly effective strategy involves the use of an enaminone intermediate derived from 2'-fluoroacetophenone. This two-step sequence is outlined below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Overview on Biological Activities of Pyrazole Derivatives [kr.cup.edu.in]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

Spectroscopic Characterization of 3-(2-Fluorophenyl)-1H-pyrazole: An In-depth Technical Guide

Introduction

3-(2-Fluorophenyl)-1H-pyrazole is a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science. As a privileged scaffold, the pyrazole nucleus is a cornerstone in the design of a wide array of therapeutic agents, attributed to its ability to engage in various biological interactions. The introduction of a 2-fluorophenyl substituent can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This strategic fluorination underscores the necessity for a robust and unequivocal spectroscopic characterization to ensure structural integrity, purity, and to understand its electronic and conformational landscape.

This technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the structural elucidation and characterization of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond a mere recitation of methods, this guide aims to provide a deeper understanding of the causality behind experimental choices and the interpretation of the resulting spectral data, empowering researchers and drug development professionals in their scientific endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Experimental Protocol: A Self-Validating System

A well-defined NMR protocol is critical for obtaining high-quality, reproducible data. The following protocol is designed to be a self-validating system, ensuring the integrity of the results.

Caption: A generalized workflow for mass spectrometric analysis.

Causality Behind Experimental Choices:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like pyrazoles, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation. [1]* Mass Analyzer: A Time-of-Flight (TOF) analyzer is often used for its high resolution and mass accuracy, which allows for the determination of the elemental composition of the molecule. [1]* Sample Preparation: Proper sample preparation, including dissolution in a volatile solvent and filtration, is crucial to prevent contamination of the instrument and ensure reproducible results. [2][3]

Predicted Mass Spectrometric Data

The molecular formula of this compound is C₉H₇FN₂.

| Ion | Predicted m/z |

| [M]⁺ | 162.06 |

| [M+H]⁺ | 163.07 |

Rationale for Predictions:

-

The monoisotopic mass of the molecule is calculated to be 162.0593 Da. [4]* In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ .

-

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Solid-State Analysis

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.

Caption: A generalized workflow for FT-IR spectroscopic analysis using the ATR method.

Causality Behind Experimental Choices:

-

ATR vs. KBr Pellet: The ATR method is often preferred for its simplicity and speed, requiring minimal sample preparation. [5]The KBr pellet method can sometimes provide higher resolution spectra but is more labor-intensive. [6]* Background Scan: A background scan is essential to subtract the absorbance of atmospheric water and carbon dioxide, as well as any absorbance from the instrument itself. [7]

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3100 - 3300 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N stretch (pyrazole) | 1580 - 1620 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-F stretch | 1200 - 1250 |

Rationale for Predictions:

-

The N-H stretching vibration will appear as a broad band due to hydrogen bonding.

-

The C-H stretching of the aromatic rings will be observed just above 3000 cm⁻¹.

-

The C=N and C=C stretching vibrations of the pyrazole and phenyl rings will appear in the fingerprint region.

-

The C-F stretching vibration will give a strong absorption band in the lower wavenumber region. [8]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic and heterocyclic rings.

Experimental Protocol: Solution-Phase Analysis

Sources

- 1. mdpi.com [mdpi.com]

- 2. organomation.com [organomation.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. This compound | C9H7FN2 | CID 2774734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, confer upon it a remarkable versatility for molecular design.[3] This versatility has led to the development of a vast library of pyrazole derivatives that exhibit a comprehensive spectrum of pharmacological activities.[1][4]

Historically, the therapeutic journey of pyrazoles began with the synthesis of Antipyrine in 1884, an early analgesic and antipyretic.[5] This journey has culminated in modern, highly selective drugs like Celecoxib, a selective COX-2 inhibitor for treating inflammation.[5] The pyrazole nucleus is now a key pharmacophore in compounds designed to be anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral agents.[1][4]

This guide offers a technical exploration into the principal biological activities of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into the mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to identify and validate these activities. We will delve into the causality behind experimental choices, presenting self-validating methodologies grounded in authoritative scientific literature.

Core Synthesis Strategies: Building the Pyrazole Framework

The biological evaluation of pyrazole derivatives is predicated on their successful synthesis. Several robust methods are employed to construct the pyrazole core, with the choice of method often influencing the substitution patterns and subsequent biological activity.

The most prevalent method is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone.[4] This approach is highly effective for generating a wide array of substituted pyrazoles. Another key strategy is the [3+2] cycloaddition reaction, which typically involves a 1,3-dipolar compound (like a diazo derivative) reacting with an alkyne or alkene.[3][4] Furthermore, multicomponent reactions have gained traction for their efficiency in creating complex pyrazole structures in a single step.[4]

Caption: A simplified workflow of the classical Knorr pyrazole synthesis.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a driver of numerous pathologies, including rheumatoid arthritis and neurodegenerative diseases.[5] Pyrazole derivatives are at the forefront of anti-inflammatory drug discovery, primarily due to their ability to potently and often selectively inhibit cyclooxygenase (COX) enzymes.[6][7]

Mechanism of Action & Structure-Activity Relationship (SAR)

The principal anti-inflammatory mechanism of pyrazole derivatives is the inhibition of COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[5] A major breakthrough was the development of derivatives with high selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which reduces gastrointestinal side effects associated with traditional NSAIDs.[5]

-

Causality of COX-2 Selectivity: The active site of COX-2 contains a larger, more accommodating side pocket compared to COX-1. SAR studies have established that bulky substituents at the C4 position of the pyrazole ring, such as a benzenesulfonamide (-SO2NH2) moiety, are critical for achieving COX-2 selectivity.[5] This group can access and bind within the COX-2 side pocket, sterically hindering its entry into the narrower COX-1 active site.

-

Potency Enhancement: N1-aryl groups (e.g., 4-fluorophenyl) enhance binding affinity through π-π stacking interactions within the enzyme's active site, leading to lower IC50 values.[5]

-

Dual-Target Inhibition: Newer research focuses on pyrazole hybrids that dually inhibit COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid pathway, to achieve broader anti-inflammatory effects.[5]

Caption: Mechanism of anti-inflammatory pyrazoles via COX/LOX inhibition.

Experimental Protocols for Evaluation

A. In Vitro COX-1/COX-2 Inhibition Assay This protocol is designed to determine the concentration of a test compound required to inhibit 50% of the enzyme's activity (IC50) and to establish its selectivity.

-

Principle: A colorimetric or fluorometric assay measures the peroxidase activity of purified ovine or human recombinant COX-1 and COX-2 enzymes. The peroxidase component is essential for the cyclooxygenase function.

-

Step-by-Step Methodology:

-

Enzyme Preparation: Reconstitute lyophilized COX-1 and COX-2 enzymes in a Tris-HCl buffer (pH 8.0).

-

Compound Preparation: Prepare a stock solution of the pyrazole derivative in DMSO. Create a series of dilutions to test a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add the enzyme, heme cofactor, and the test compound (or DMSO for control). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiation: Add arachidonic acid as the substrate to initiate the reaction. Simultaneously, add a colorimetric probe (e.g., TMPD) that changes color upon oxidation by the peroxidase activity.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 590-620 nm) over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).

-

B. In Vivo Carrageenan-Induced Paw Edema Model This is a standard acute inflammation model to assess the in vivo efficacy of anti-inflammatory agents.[8][9]

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized, reproducible inflammatory response characterized by edema (swelling).

-

Step-by-Step Methodology:

-

Animal Acclimation: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

-

Dosing: Administer the test pyrazole derivative orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard drug like Diclofenac or Indomethacin.

-

Inflammation Induction: After a set time (e.g., 60 minutes post-dosing), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. A statistically significant reduction in paw volume indicates anti-inflammatory activity.

-

Quantitative Data Summary

| Compound Class | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Benzenesulfonamide Pyrazole (3b) | COX-2 | 39.43 | 22.21 | [10] |

| Benzenesulfonamide Pyrazole (5b) | COX-2 | 38.73 | 17.47 | [10] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 20 | >225 | [5] |

| Pyrazole-chalcone hybrid | COX-2 / 5-LOX | 30 (COX-2), 150 (5-LOX) | N/A | [5] |

Anticancer Activity: A Multi-Targeted Approach

The development of resistance to conventional chemotherapy necessitates novel anticancer agents.[11] Pyrazole derivatives have emerged as promising candidates due to their ability to interact with numerous targets involved in cancer cell proliferation, survival, and metastasis.[11][12]

Mechanism of Action

Unlike drugs with a single target, many anticancer pyrazoles are multi-kinase inhibitors or act on other fundamental cellular processes.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer. Key targets include:

-

EGFR (Epidermal Growth Factor Receptor): Overexpressed in many tumors, driving cell proliferation.[11]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[11]

-

CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle; their inhibition can cause cell cycle arrest.[11] Pyrazole derivatives have shown potent inhibition of CDK2.[11]

-

-

Induction of Apoptosis: Many pyrazoles trigger programmed cell death. This can occur through the activation of executioner enzymes like caspase-3, upregulation of the pro-apoptotic protein BAX, and downregulation of the anti-apoptotic protein Bcl-2.[11]

-

DNA Interaction: Some derivatives can bind to the minor groove of DNA, interfering with replication and transcription processes.[11]

-

Tubulin Polymerization Inhibition: Certain pyrazole analogues act as microtubule-destabilizing agents, disrupting the mitotic spindle and leading to mitotic arrest, similar to combretastatins.[13]

Caption: Multi-target anticancer mechanisms of pyrazole derivatives.

Experimental Protocols for Evaluation

A. In Vitro Cytotoxicity (MTT) Assay This is a foundational colorimetric assay to screen for the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative for a specified period (e.g., 48 or 72 hours). Include vehicle-only (control) and untreated wells.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the purple solution on a microplate reader (typically at 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot viability against compound concentration to determine the IC50 value, the concentration that inhibits 50% of cell growth.

-

B. Caspase-3 Activation Assay This assay specifically measures the induction of apoptosis.

-

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. The assay uses a synthetic substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified spectrophotometrically.

-

Step-by-Step Methodology:

-

Treatment and Lysis: Treat cancer cells with the test compound for a time known to induce apoptosis (e.g., 24 hours). Harvest and lyse the cells to release their contents.

-

Reaction: Add the cell lysate to a reaction buffer containing the DEVD-pNA substrate in a 96-well plate.

-

Incubation: Incubate the plate at 37°C to allow for enzymatic cleavage.

-

Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: The increase in absorbance is directly proportional to the caspase-3 activity. Results are often expressed as a fold-increase over the untreated control.

-

Quantitative Data Summary

| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound 59 | HepG2 (Liver) | 2.0 | DNA Binding | [11] |

| Compound 33 | HCT116 (Colon) | < 23.7 | CDK2 Inhibition (IC50 = 0.074 µM) | [11] |

| Compound 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibition | [11] |

| Compound 37 | MCF-7 (Breast) | 5.21 | Apoptosis Induction | [11] |

Antimicrobial Activity: A Renewed Fight Against Resistance

The rise of drug-resistant bacteria presents a global health crisis.[15] Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogens, making them an important scaffold in the search for new antimicrobial agents.[16][17]

Mechanism of Action & Spectrum

Pyrazole derivatives have shown efficacy against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans).[15][16] While mechanisms can vary, a key bacterial target that has been identified is DNA gyrase , an essential enzyme for DNA replication.[15] By inhibiting this enzyme, pyrazoles can effectively halt bacterial proliferation. The combination of the pyrazole ring with other heterocyclic moieties, such as thiazole, has been shown to enhance antimicrobial potency.[16][18]

Experimental Protocols for Evaluation

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A standardized inoculum of a bacterium or fungus is exposed to serial dilutions of a test compound in a liquid growth medium.

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare two-fold serial dilutions of the pyrazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to ~1.5 x 10^8 CFU/mL). Dilute this further to achieve a final concentration of ~5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial or fungal inoculum to all wells. Include a positive control (microbe, no drug) and a negative control (broth, no microbe). Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto an agar plate. The MBC is the lowest concentration that results in no growth on the agar plate after incubation.

-

Quantitative Data Summary

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Imidazo-pyridine Pyrazole (18) | E. coli | < 1 | [15] |

| Imidazo-pyridine Pyrazole (18) | K. pneumoniae | < 1 | [15] |

| Coumarin-Pyrazole (39) | S. aureus | 1000 (1 mg/L) | [15] |

| Coumarin-Pyrazole (39) | Salmonella sp. | 50 (0.05 mg/L) | [15] |

| Thiazolyl Pyrazole (4k) | S. aureus | 12.5 | [18] |

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Many existing antiepileptic drugs (AEDs) have significant side effects, driving the search for new therapeutic agents with improved safety profiles.[19][20] Pyrazole derivatives have shown significant potential in preclinical models of epilepsy.[21][22]

Experimental Protocols for Evaluation

Evaluation of anticonvulsant activity relies on in vivo models that simulate seizure activity in rodents.

A. Maximal Electroshock Seizure (MES) Test This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Principle: An electrical stimulus applied via corneal or auricular electrodes induces a maximal seizure, characterized by a tonic hind limb extension phase. The ability of a compound to prevent this phase indicates anticonvulsant activity.

-

Step-by-Step Methodology:

-

Animal Preparation and Dosing: Administer the test compound to mice or rats via the desired route (e.g., intraperitoneally).

-

Stimulation: At the time of peak drug effect (determined from pharmacokinetic studies, e.g., 30-60 min post-dose), apply a short, high-frequency electrical stimulus (e.g., 50 mA for 0.2 s in mice).

-

Observation: Observe the animal for the presence or absence of the tonic hind limb extension.

-

Data Analysis: The compound is considered protective if it abolishes the tonic hind limb extension phase. Data is typically presented as the number of animals protected at a given dose or as an ED50 (the dose required to protect 50% of the animals).

-

B. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test This chemical-induced seizure model is effective for identifying compounds that can treat absence seizures (clonic seizures).[19]

-

Principle: Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces clonic seizures when administered subcutaneously. The test measures a compound's ability to prevent or delay the onset of these seizures.

-

Step-by-Step Methodology:

-

Dosing: Administer the test compound to the animals.

-

PTZ Injection: At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observation: Place the animal in an observation chamber and monitor for the onset of clonic seizures (characterized by clonus of the limbs and body) for a set period (e.g., 30 minutes).

-

Data Analysis: A compound is deemed effective if it prevents the onset of clonic seizures or significantly increases the latency to the first seizure compared to the vehicle control group.

-

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to established therapeutics and a rich pipeline of promising new candidates. The ability to tune the scaffold's properties through targeted substitutions allows for the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research in this field will likely focus on several key areas:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., dual COX-2/5-LOX inhibitors or multi-kinase inhibitors) to achieve synergistic therapeutic effects and overcome drug resistance.[5]

-

Covalent Inhibitors: Developing pyrazole derivatives that can form covalent bonds with their target enzymes, offering prolonged duration of action and increased potency.

-

Targeted Delivery: Conjugating pyrazole pharmacophores to targeting moieties to ensure selective delivery to diseased tissues, thereby maximizing efficacy and minimizing off-target toxicity.

-

Exploring New Targets: Applying advanced screening methods and computational chemistry to identify novel biological targets for the pyrazole scaffold, potentially expanding its application to other disease areas.

The continued exploration of pyrazole chemistry, guided by robust biological evaluation protocols as outlined in this guide, will undoubtedly continue to yield novel and impactful therapeutic agents.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Scholar.

-

Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & Bernardino, A. M. R. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Bioorganic & Medicinal Chemistry, 25(21), 5891–5903. Available at: [Link]

-

Lv, K., Wang, M., Li, Y., Wang, Z., Wang, J., & Li, Z. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available at: [Link]

-

Kumar, A., & Sharma, S. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S2), 8281–8289. Available at: [Link]

-

Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662. Available at: [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. Available at: [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 9, 2026, from [Link]

-

Kumar, A., & Sharma, S. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281-8289. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Advances in Medicine and Medical Research. Retrieved January 9, 2026, from [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 9, 2026, from [Link]

-

Zhang, M., Chen, Y., Liu, T., Zhang, H., Tang, S., & Zhou, Y. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1083-1090. Available at: [Link]

-

Kumar, A., Kumar, A., Kumar, K., Singh, S. K., & Singh, R. K. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. CNS & Neurological Disorders - Drug Targets, 20(4), 370-384. Available at: [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Available at: [Link]

-

Chikhale, R., Menghani, S., & Khedekar, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmaceutical and Biological Sciences, 4(3), 113-126. Available at: [Link]

-

Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry. Retrieved January 9, 2026, from [Link]

-

Al-Ostath, A., Al-Qatuni, L., Al-Qaisi, A., & Al-Masri, M. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(23), 7352. Available at: [Link]

-

Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Journal of Heterocyclic Chemistry. Available at: [Link]

-

Gomaa, A. M. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry, 44(9), 3480-3487. Available at: [Link]

-

Roy, K., & Asim, M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 193-207. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 9, 2026, from [Link]

-

Kumar, A., Kumar, A., Kumar, K., Singh, S. K., & Singh, R. K. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 20(4), 370-384. Available at: [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. Retrieved January 9, 2026, from [Link]

-

Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). SlideShare. Retrieved January 9, 2026, from [Link]

-

Chimenti, F., Secci, D., & Bolasco, A. (2013). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current Medicinal Chemistry, 20(3), 391-421. Available at: [Link]

-

Gomaa, A. M. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry, 44(9), 3480-3487. Available at: [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 21(11), 1461. Available at: [Link]

-

Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Google Scholar. Retrieved January 9, 2026, from [Link]

-

Lv, K., Wang, M., Li, Y., Wang, Z., Wang, J., & Li, Z. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International journal of molecular sciences, 24(16), 12724. Available at: [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Available at: [Link]

-

Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Hassan, G. S., Abdel Rahman, D. E., Abdelmajeed, E. A., Refaey, R. H., Salem, M. A., & Nissan, Y. M. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342. Available at: [Link]

-

Tsolaki, E., & Geronikaki, A. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(16), 3591. Available at: [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. Available at: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chim.it [chim.it]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. sciencescholar.us [sciencescholar.us]

- 7. researchgate.net [researchgate.net]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. srrjournals.com [srrjournals.com]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. eurekaselect.com [eurekaselect.com]

- 18. mdpi.com [mdpi.com]

- 19. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mc.minia.edu.eg [mc.minia.edu.eg]

- 22. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Medicinal Chemistry of Pyrazole Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its role as a cornerstone in modern drug discovery.[4][5] From pioneering anti-inflammatory agents to cutting-edge targeted cancer therapies, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroregulatory effects.[6][7][8] This guide provides a comprehensive exploration of the medicinal chemistry of pyrazole compounds, intended for researchers, scientists, and drug development professionals. We will dissect the core principles of their synthesis, delve into the nuances of their structure-activity relationships (SAR), and analyze key FDA-approved drugs as illustrative case studies.[9][10] Accompanied by detailed experimental protocols and visual diagrams, this document aims to serve as both a foundational reference and a practical guide for the rational design and evaluation of novel pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Core

The significance of the pyrazole ring lies in its unique physicochemical properties. It is an aromatic system with a pKa of approximately 2.5.[10] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for critical interactions with biological targets.[10] This dual capacity, combined with the ring's metabolic stability and synthetic tractability, makes it an ideal building block for crafting potent and selective therapeutic agents.[4]

The strategic incorporation of the pyrazole moiety can address pharmacodynamic and pharmacokinetic challenges. It often serves as a bioisostere for other aromatic rings like benzene or imidazole, or even for amide bonds, leading to enhanced potency and improved physicochemical properties such as solubility and lipophilicity.[10][11][12] This adaptability has led to the development of numerous successful drugs across a wide range of diseases.

| Drug Name | Primary Target(s) | Therapeutic Area |

| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic |

| Rimonabant | Cannabinoid Receptor 1 (CB1) | Anti-obesity (Withdrawn) |

| Crizotinib | ALK, ROS1, MET | Oncology (Non-Small Cell Lung Cancer) |

| Ruxolitinib | Janus Kinase 1/2 (JAK1/2) | Myelofibrosis, Polycythemia Vera, Oncology |

| Zanubrutinib | Bruton's Tyrosine Kinase (BTK) | Oncology (B-cell Malignancies) |

| Edaravone | Free Radical Scavenger | Amyotrophic Lateral Sclerosis (ALS) |

| (Data sourced from multiple references including[2][9][10][13][14]) |

Synthesis of Pyrazole Derivatives: Building the Core

The most prevalent and versatile method for constructing the pyrazole ring is the condensation reaction between a hydrazine derivative and a compound containing a 1,3-dielectrophilic system.[15][16][17] The choice of precursors allows for extensive diversification of the final pyrazole structure.

Common Synthetic Precursors:

-

1,3-Diketones: React with hydrazines to form 3,5-disubstituted pyrazoles.

-

α,β-Unsaturated Aldehydes and Ketones (Chalcones): Reaction with hydrazines first yields a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole.[18]

-

α-Oxoketene Acetals: Provide a route to 5-aminopyrazole derivatives.[18]

The following diagram illustrates the general synthetic pathway starting from a 1,3-dicarbonyl compound.

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 9. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrevlett.com [chemrevlett.com]

- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 17. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged five-membered heterocyclic motif that constitutes the core of numerous compounds with significant biological activities. Its unique structural features and synthetic accessibility have made it a cornerstone in the design and development of novel therapeutic agents. The introduction of a fluorophenyl substituent, specifically at the 3-position of the pyrazole ring, can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles. This guide provides an in-depth exploration of the synthetic routes to 3-(2-Fluorophenyl)-1H-pyrazole, with a focus on practical reaction conditions, mechanistic insights, and detailed experimental protocols.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and efficient methods involve the construction of the pyrazole ring from acyclic precursors. Two primary strategies will be discussed in detail: the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine and the cyclization of an α,β-unsaturated carbonyl system (chalcone) with hydrazine.

Strategy 1: Two-Step Synthesis from 2'-Fluoroacetophenone via an Enaminone Intermediate

A robust and widely applicable method for the synthesis of 3-aryl-1H-pyrazoles involves a two-step sequence starting from the corresponding acetophenone.[1] This approach offers high yields and operational simplicity. The key intermediate is a β-enaminoketone, formed by the condensation of 2'-fluoroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3] This intermediate then readily undergoes cyclization with hydrazine to afford the target pyrazole.

Mechanism and Rationale:

The reaction with DMF-DMA serves to install a masked aldehyde functionality at the β-position to the carbonyl group of the acetophenone.[4] DMF-DMA is a mild and efficient reagent for this transformation, activating the methyl group for condensation. The resulting enaminone, 1-(2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, is a versatile 1,3-dielectrophilic species primed for cyclization. The subsequent reaction with hydrazine proceeds via a nucleophilic attack of the hydrazine at the carbonyl carbon, followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the enone system. Elimination of dimethylamine and water drives the reaction towards the stable aromatic pyrazole ring.

Experimental Protocol:

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one

-

Reactants:

-

2'-Fluoroacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2'-fluoroacetophenone (1.0 eq) in an excess of N,N-dimethylformamide dimethyl acetal (e.g., 10 volumes).

-

Heat the reaction mixture to 100°C and reflux for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into petroleum ether with vigorous stirring for 30 minutes to precipitate the product.

-

Filter the solid, wash with ethanol, and dry under vacuum to obtain the enaminone as a powdery solid.

-

Step 2: Synthesis of this compound

-

Reactants:

-

(E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

Dissolve the enaminone (1.0 eq) from Step 1 in ethanol (e.g., 10 volumes).

-

Add hydrazine hydrate (excess, e.g., 5-10 eq).

-

Heat the mixture to 80°C and reflux for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and stir for 30 minutes to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound.

-

Data Summary:

| Step | Product | Starting Material | Reagents | Solvent | Temp. | Time | Yield |

| 1 | (E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one | 2'-Fluoroacetophenone | DMF-DMA | DMF-DMA | 100°C | 5 h | ~92% |

| 2 | This compound | Enaminone from Step 1 | Hydrazine hydrate | Ethanol | 80°C | 2 h | ~93% |

Visualization of the Synthetic Pathway:

Caption: Two-step synthesis of this compound.

Strategy 2: Synthesis via a Chalcone Intermediate

An alternative, classical approach involves the synthesis of a chalcone (an α,β-unsaturated ketone) followed by its cyclization with hydrazine. This method is particularly useful when a wide variety of substituted pyrazoles are desired, as a diverse range of chalcones can be readily prepared.

Mechanism and Rationale:

The synthesis of the required chalcone, 1-(2-fluorophenyl)-3-arylprop-2-en-1-one, is typically achieved through a Claisen-Schmidt condensation of 2'-fluoroacetophenone with an appropriate aromatic aldehyde. This base-catalyzed reaction involves the formation of an enolate from the acetophenone, which then attacks the aldehyde. Subsequent dehydration yields the chalcone. The chalcone is then cyclized with hydrazine in a manner analogous to the enaminone cyclization, involving nucleophilic attack, intramolecular Michael addition, and dehydration to form the pyrazole ring.

Experimental Protocol:

Step 1: Synthesis of the Chalcone Intermediate (General Procedure)

-

Reactants:

-

2'-Fluoroacetophenone

-

Aromatic aldehyde

-

Base (e.g., NaOH or KOH)

-

Solvent (e.g., Ethanol)

-

-

Procedure:

-

Dissolve 2'-fluoroacetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH.

-

Stir the reaction mixture at room temperature for several hours until a precipitate forms.

-

Monitor the reaction by TLC.

-

Filter the precipitated chalcone, wash with cold water and ethanol, and dry.

-

Step 2: Synthesis of 3-(2-Fluorophenyl)-5-aryl-1H-pyrazole (General Procedure)

-

Reactants:

-

Chalcone from Step 1

-

Hydrazine hydrate

-

Solvent (e.g., Ethanol, Acetic Acid)

-

-

Procedure:

-

Dissolve the chalcone (1.0 eq) in ethanol or a mixture of ethanol and glacial acetic acid.

-

Add an excess of hydrazine hydrate.

-

Reflux the mixture for several hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated pyrazole, wash with water, and recrystallize from a suitable solvent.

-

Visualization of the Chalcone-based Pathway:

Caption: Chalcone-based synthesis of 3,5-disubstituted pyrazoles.

Modern Synthetic Enhancements: Microwave-Assisted Synthesis

To improve reaction times, yields, and overall efficiency, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Both the enaminone formation and the subsequent cyclization with hydrazine can be significantly accelerated under microwave irradiation. This technique often leads to cleaner reactions with reduced by-product formation.

Characterization of this compound

The structure of the synthesized this compound should be unequivocally confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons on the fluorophenyl ring, with coupling patterns influenced by the fluorine atom. The pyrazole ring protons will also have distinct chemical shifts. The NH proton of the pyrazole ring will likely appear as a broad singlet. For a similar compound, 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole, the proton at the C-4 position of the pyrazole ring appears as a singlet at 6.92 ppm.[5]

-

¹³C NMR: The carbon spectrum will show the expected number of signals for the aromatic and pyrazole carbons. The carbon atoms attached to the fluorine will exhibit C-F coupling.

-

¹⁹F NMR: A singlet is expected for the fluorine atom on the phenyl ring.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the pyrazole ring and C=C and C=N stretching of the aromatic and heterocyclic rings are expected.

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through well-established and efficient synthetic methodologies. The two-step approach via an enaminone intermediate from 2'-fluoroacetophenone offers a direct and high-yielding route. The versatility of the pyrazole scaffold, coupled with the beneficial properties imparted by the fluorophenyl group, ensures that this class of compounds will continue to be of significant interest to researchers in medicinal chemistry and drug discovery. Future efforts may focus on the development of more sustainable, one-pot procedures and the exploration of a broader range of substitutions on the pyrazole ring to fine-tune biological activity.

References

-

Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. [Link]

-

El-Sayed, M. A. A., & El-Gaby, M. S. A. (Year). Studies on enaminones. TSI Journals. [Link]

-

Moskvina, V. V., et al. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. ResearchGate. [Link]

-

Some reactions of DMF‐DMA reagent with methylene groups. (Year). ResearchGate. [Link]

-

Synthesis and Molecular Docking of 5-(2-Fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole. (Year). AIP Publishing. [Link]

Sources

NMR and mass spectrometry of 3-(2-Fluorophenyl)-1H-pyrazole

An In-depth Technical Guide to the NMR and Mass Spectrometry of 3-(2-Fluorophenyl)-1H-pyrazole

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a structural motif, the pyrazole ring is a cornerstone in numerous pharmacologically active agents, while the fluorophenyl group can enhance metabolic stability and binding affinity.[1][2] Accurate and unambiguous structural elucidation is paramount for advancing research and ensuring the integrity of synthesized compounds. This guide provides a comprehensive technical overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the complete structural characterization of this compound.

This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to apply modern analytical techniques to confirm the identity, purity, and structure of small organic molecules. We will explore the causality behind experimental choices, from sample preparation to the selection of specific NMR and MS experiments, providing a self-validating framework for analysis.

Molecular Structure:

-

Chemical Formula: C₉H₇FN₂[3]

-

Molecular Weight: 162.16 g/mol [3]

-

Structure:

Source: PubChem CID 2774734[3]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[4]

Step-by-Step Methodology:

-

Mass Measurement: Accurately weigh 5-25 mg of the this compound sample. For small molecules (MW < 1000 g/mol ), this concentration is typically sufficient for ¹H and ¹³C NMR experiments.[5]

-

Solvent Selection: Choose a suitable deuterated solvent. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on the sample's solubility. DMSO-d₆ is often preferred for pyrazoles as it can help in observing the exchangeable N-H proton.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[5] Gentle vortexing or sonication can aid dissolution.

-

Filtration and Transfer: To remove any insoluble impurities, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[7]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the number and type of hydrogen atoms in the molecule.

-

Pyrazole Ring Protons: The pyrazole ring contains two C-H protons and one N-H proton. The C-H protons will appear as doublets due to coupling with each other. The N-H proton typically appears as a broad singlet and its chemical shift can be concentration and solvent-dependent. Its signal will disappear upon addition of a drop of D₂O due to H-D exchange.

-

Fluorophenyl Ring Protons: The 2-fluorophenyl group has four aromatic protons. Due to the fluorine substituent, their signals will be complex multiplets resulting from both H-H and H-F couplings. The proton ortho to the fluorine (H6') will show a larger coupling to ¹⁹F.

-

Expected Chemical Shifts (in CDCl₃):

-

N-H (Pyrazole): A broad signal, typically δ 10-13 ppm.

-

H-Ar (Fluorophenyl): Multiplets in the range of δ 7.0-8.0 ppm.

-

H-5 (Pyrazole): A doublet around δ 7.7 ppm.

-

H-4 (pyrazole): A doublet around δ 6.7 ppm.

-

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Expected Signals: The structure has 9 carbon atoms, and all are expected to be chemically distinct, resulting in 9 signals in the ¹³C NMR spectrum.

-

C-F Coupling: The most significant feature will be the coupling between the fluorine atom and the carbons of the fluorophenyl ring. The carbon directly bonded to fluorine (C2') will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Carbons at the ortho (C1', C3') and meta (C4', C6') positions will also show smaller C-F couplings.[8]

¹⁹F NMR Spectroscopy: A Direct Probe

For fluorinated compounds, ¹⁹F NMR is a highly sensitive and informative technique.[1]

-

Expected Signal: A single fluorine environment will result in one signal in the ¹⁹F NMR spectrum. For a 2-fluorophenyl group, the chemical shift is typically observed in the range of δ -110 to -130 ppm.[9] The signal will be a multiplet due to coupling with the neighboring aromatic protons.

2D NMR: The Nuclear Overhauser Effect (NOE) for Spatial Confirmation

The Nuclear Overhauser Effect (NOE) is a phenomenon where the polarization of one nuclear spin is transferred to another through space.[10][11] This effect is distance-dependent (proportional to 1/r⁶) and is invaluable for confirming stereochemistry and spatial relationships.[12][13] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can definitively establish the proximity between the protons of the fluorophenyl ring and the pyrazole ring.

An observable NOE correlation between the H-5 proton of the pyrazole ring and the H-3' proton of the fluorophenyl ring would confirm the 3-substituted connectivity.

Caption: Proposed MS/MS fragmentation of this compound.

Summary of Expected Mass Spectrometry Data

| Experiment | Ion | Expected m/z | Information Provided |

| ESI-MS | [M+H]⁺ | 163.07 | Molecular Weight |

| HRMS | [M+H]⁺ | 163.0671 | Elemental Composition (C₉H₈FN₂) |

| MS/MS | [M+H-N₂]⁺ | 135.06 | Loss of N₂ from pyrazole ring |

| MS/MS | [M+H-HCN]⁺ | 136.06 | Loss of HCN from pyrazole ring |

Part 3: Integrated Structural Elucidation Workflow

The true power of modern analytical chemistry lies in the integration of multiple techniques. The data from NMR and MS are complementary and together provide an unambiguous confirmation of the molecular structure.

Overall Analytical Workflow:

Caption: Integrated workflow for structural elucidation.

-

Molecular Formula: HRMS confirms the elemental composition as C₉H₇FN₂.

-

Carbon-Hydrogen Framework: ¹H and ¹³C NMR spectra establish the number of protons and carbons and their immediate electronic environments.

-

Connectivity: ¹H-¹H couplings and ¹³C-¹⁹F couplings help piece together the fluorophenyl and pyrazole fragments.

-

Spatial Arrangement: A NOESY experiment provides the definitive link, showing the through-space proximity of the two rings and confirming the 3-position substitution.

-

Structural Corroboration: The fragmentation pattern observed in the MS/MS spectrum is consistent with the proposed pyrazole and fluorophenyl moieties, reinforcing the structural assignment.

Conclusion

The structural elucidation of this compound serves as an excellent case study for the synergistic application of NMR spectroscopy and mass spectrometry. Through a logical and systematic workflow—encompassing meticulous sample preparation, a suite of 1D and 2D NMR experiments, and high-resolution mass analysis with fragmentation studies—one can achieve an unequivocal structural assignment. This integrated approach not only validates the identity of the target compound but also provides the high level of confidence required for its use in demanding applications such as pharmaceutical research and development.

References

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774734, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 19 F-NMR in solution and solid state of pyrazole derivatives. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

-

YouTube. (2024). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Advances in the exact nuclear Overhauser effect 2018-2022. PMC. Retrieved from [Link]

-

Pramanik, B. N. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Conduct Science. (2021). The Nuclear Overhauser Effect. Retrieved from [Link]

-

Claramunt, R. M., et al. (2019). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 24(15), 2789. Retrieved from [Link]

-

Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268. Retrieved from [Link]

-

Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Supporting Information. (n.d.). Compound Characterization Data. Retrieved from [Link]

-

MDPI. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2021). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

-

MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles. Retrieved from [Link]

-

PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

-

MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

-

ResearchGate. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C9H7FN2 | CID 2774734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 11. conductscience.com [conductscience.com]

- 12. Wiley-VCH - The Nuclear Overhauser Effect in Structural and Conformational Analysis [wiley-vch.de]

- 13. m.youtube.com [m.youtube.com]

The Crystallography of Fluorophenyl Pyrazole Derivatives: A Guide for Drug Discovery and Development

Introduction: The Significance of Fluorophenyl Pyrazole Derivatives in Medicinal Chemistry

Fluorophenyl pyrazole derivatives represent a privileged scaffold in modern drug discovery, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antiviral properties.[1][2][3] The incorporation of a fluorophenyl group into the pyrazole core can significantly modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] Understanding the three-dimensional structure of these compounds at an atomic level through single-crystal X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.[6][7]

This technical guide provides an in-depth exploration of the crystallographic analysis of fluorophenyl pyrazole derivatives, from synthesis and crystallization to detailed structural interpretation. It is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their work.

I. Synthesis of Fluorophenyl Pyrazole Derivatives for Crystallographic Studies

The synthesis of high-quality single crystals begins with the preparation of pure compounds. Several synthetic routes have been successfully employed to generate fluorophenyl pyrazole derivatives. The choice of method often depends on the desired substitution pattern.

Common Synthetic Strategies:

-

Condensation Reactions: A prevalent method involves the condensation of α,β-unsaturated ketones (chalcones) with hydrazine hydrate or its derivatives.[8][9] This approach allows for the straightforward introduction of various substituents on the pyrazole ring.

-

One-Pot Multi-Component Reactions: These reactions offer an efficient way to assemble the pyrazole core from simple starting materials in a single step, often under microwave irradiation to accelerate the reaction.[3][8]

-

Cyclization of β-Ketonitriles: The reaction of β-ketonitriles with hydrazine can yield aminopyrazoles. The use of fluorinated building blocks is a key strategy for introducing fluorine into the final molecule.[10]

-

Sonogashira Coupling: This cross-coupling reaction is particularly useful for synthesizing derivatives with aryl or ethynyl linkages to the pyrazole ring.[11]

A generalized synthetic workflow for obtaining fluorophenyl pyrazole derivatives suitable for crystallization is outlined below.

Caption: Synthetic and purification workflow for obtaining high-purity fluorophenyl pyrazole derivatives.

II. The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study. The process is influenced by a multitude of factors, and a systematic approach is crucial for success.

Key Considerations for Crystallization:

-

Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal nucleation and growth.

-

Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound moderately at a higher temperature and allow for slow precipitation or evaporation to form well-ordered crystals. Common solvents for pyrazole derivatives include ethanol, methanol, dimethylformamide (DMF), and mixtures thereof.[12]

-

Crystallization Techniques:

-

Slow Evaporation: This is the simplest method, where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation. This method has been successfully used to grow single crystals of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide from DMF.[12]

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystallization.

-

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

-

Experimental Protocol: Crystallization by Slow Evaporation

-

Dissolution: Dissolve a small amount (5-10 mg) of the purified fluorophenyl pyrazole derivative in a minimal amount of a suitable solvent (e.g., DMF) in a small, clean vial. Gentle warming can be applied to aid dissolution.

-

Filtration: If any particulate matter is present, filter the solution through a small cotton plug into a clean vial.

-

Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the vial periodically for the formation of single crystals over several days to weeks.

III. Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional atomic structure.

The Workflow of a Crystallographic Experiment:

Caption: The major steps involved in a single-crystal X-ray diffraction experiment.

The result of this process is a crystallographic information file (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other important structural parameters.

Interpreting Crystallographic Data:

The following table summarizes key crystallographic data for a selection of fluorophenyl pyrazole derivatives, showcasing the diversity in their crystal packing.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Monoclinic | P2₁/c | N—H⋯N and N—H⋯O hydrogen bonds | [13] |

| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Monoclinic | P2₁/c | C-H···O hydrogen bonds | [9] |

| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Monoclinic | P2₁/c | N-H···O hydrogen bonds | [12] |

| 4-Fluoro-1H-pyrazole | Triclinic | P-1 | N—H⋯N hydrogen bonds forming one-dimensional chains | [14] |

IV. Structural Features and Intermolecular Interactions

The crystal structures of fluorophenyl pyrazole derivatives are stabilized by a variety of non-covalent interactions. These interactions dictate the molecular packing and can influence the physical properties and biological activity of the compounds.

Common Supramolecular Motifs:

-

Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (N), making hydrogen bonding a dominant feature in their crystal structures.[13][14] Amine and amide substituents can also participate in strong hydrogen bonding.[12][13] Weaker C-H···O and C-H···F hydrogen bonds are also frequently observed.

-

π-π Stacking: The aromatic nature of the pyrazole and phenyl rings allows for π-π stacking interactions, which contribute to the overall stability of the crystal lattice.

-

C-H···π Interactions: These interactions, where a C-H bond points towards the face of an aromatic ring, are also common in the crystal packing of these derivatives.[13]

The interplay of these interactions leads to the formation of complex three-dimensional supramolecular architectures.

Caption: The role of various intermolecular interactions in the formation of the crystal structure.

The Influence of Fluorine Substitution:

The presence of one or more fluorine atoms on the phenyl ring has a profound impact on the crystal structure:

-

Conformational Effects: The degree of fluorination can influence the planarity of the molecule and the dihedral angles between the pyrazole and phenyl rings.[11]

-

Modulation of Intermolecular Interactions: Fluorine's high electronegativity can lead to the formation of C-H···F hydrogen bonds and halogen bonds, which can alter the crystal packing compared to non-fluorinated analogues.

-

Enhanced Lipophilicity: Fluorine substitution generally increases the lipophilicity of the molecule, which can affect its solubility and interactions with biological membranes.[4]

V. Structure-Activity Relationship (SAR) Insights